molecular formula C21H32O2 B7819636 Cannabigerol CAS No. 2808-33-5

Cannabigerol

Número de catálogo: B7819636
Número CAS: 2808-33-5
Peso molecular: 316.5 g/mol
Clave InChI: QXACEHWTBCFNSA-SFQUDFHCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cannabigerol can be synthesized through various methods. One common approach involves the decarboxylation of cannabigerolic acid, which is the precursor to this compound. This process typically requires heating cannabigerolic acid to a specific temperature to remove a carboxyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of yeast biosynthesis. This method utilizes a novel yeast fermentation technology platform to produce this compound in a more sustainable, cost-effective, and timely manner compared to plant-based extraction or chemical synthesis . This approach allows for higher purity and yield of this compound.

Análisis De Reacciones Químicas

Types of Reactions

Cannabigerol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and catalysts. For example, oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents, while reduction reactions may use reducing agents such as sodium borohydride .

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Pharmacological Properties

CBG exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

  • Anti-inflammatory Effects : CBG has shown promise in reducing inflammation through its interaction with cannabinoid receptors and other signaling pathways. It modulates immune responses, potentially benefiting conditions like arthritis and inflammatory bowel disease .
  • Neuroprotective Properties : Research indicates that CBG may protect against neurodegenerative diseases such as Huntington's and Parkinson's disease by reducing oxidative stress and inflammation in neural tissues .
  • Antibacterial Activity : Preliminary studies suggest that CBG possesses antibacterial properties, particularly against drug-resistant bacteria. This aspect is crucial in the context of rising antibiotic resistance .
  • Appetite Stimulation : Similar to THC, CBG has been noted to stimulate appetite, which could be beneficial for patients undergoing treatments that cause weight loss, such as chemotherapy .

Anxiety and Mood Disorders

Recent clinical trials have investigated the effects of CBG on anxiety and mood disorders:

  • A study conducted by Washington State University revealed that a dose of 20 mg of hemp-derived CBG significantly reduced anxiety levels within 60 minutes after ingestion compared to a placebo. Participants reported lower stress levels and improved mood following CBG administration .
  • Another ongoing trial (ECS21) aims to assess the effects of CBG on sleep quality among U.S. veterans suffering from PTSD. This study utilizes a randomized, placebo-controlled design to evaluate sleep metrics and overall quality of life .

Pain Management

CBG's analgesic potential has been explored in various pain models:

  • Preclinical studies indicate that CBG may alleviate pain associated with inflammatory conditions by modulating pain pathways through cannabinoid receptors and other neurochemical systems .
  • A meta-analysis highlighted cannabinoids' efficacy in managing chronic pain, with CBG being a promising candidate due to its unique mechanism of action .

Case Studies and Trials

Study Objective Findings
Washington State University (2024)Assess acute effects of CBG on anxietySignificant reduction in anxiety levels at multiple time points post-ingestion (20 mg) compared to placebo
ECS21 Trial (Ongoing)Evaluate CBG for sleep improvement in veteransFocus on sleep quality metrics and PTSD symptoms using wearable technology for data collection
Animal Model StudiesInvestigate analgesic effects of CBGDemonstrated significant pain relief in models of inflammatory pain, suggesting potential for chronic pain management

Comparación Con Compuestos Similares

Cannabigerol is often compared to other cannabinoids such as cannabidiol and tetrahydrocannabinol. While all three compounds are derived from cannabigerolic acid, they have distinct properties and effects:

    Cannabidiol: Like this compound, cannabidiol is non-psychoactive and has anti-inflammatory and antioxidant properties.

    Tetrahydrocannabinol: Unlike this compound and cannabidiol, tetrahydrocannabinol is psychoactive and is responsible for the “high” associated with cannabis use.

This compound’s uniqueness lies in its non-psychoactive nature and its potential therapeutic applications across various fields, making it a promising compound for future research and development.

Actividad Biológica

Cannabigerol (CBG) is a non-psychoactive cannabinoid derived from the cannabis plant, often referred to as the "mother of all cannabinoids" due to its role as a precursor to other cannabinoids like THC and CBD. Recent research has highlighted its diverse biological activities, therapeutic potential, and mechanisms of action, making it a subject of growing interest in the fields of pharmacology and medicine.

CBG interacts with various receptors in the body, primarily cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. It acts as a partial agonist at these receptors, influencing several physiological processes:

  • CB1 Receptor : Primarily found in the brain, it modulates neurotransmitter release, affecting pain perception and mood.
  • CB2 Receptor : Located mainly in the immune system, it plays a role in inflammation and immune response.

Additionally, CBG inhibits fatty acid amide hydrolase (FAAH), leading to increased levels of anandamide, an endocannabinoid associated with pain relief and mood enhancement .

Therapeutic Effects

Recent studies have reported various therapeutic effects of CBG:

  • Neuroprotection : CBG has shown potential in protecting neurons from damage, making it a candidate for treating neurodegenerative diseases .
  • Anti-inflammatory Properties : It exhibits significant anti-inflammatory effects, which could be beneficial in conditions like arthritis and inflammatory bowel disease .
  • Pain Management : Research indicates that CBG may help alleviate chronic pain and neuropathic pain, particularly in conditions like cisplatin-induced peripheral neuropathy .
  • Antibacterial Activity : CBG has demonstrated efficacy against certain bacterial strains, suggesting its potential as an antibacterial agent .

Case Study: Patient Survey on CBG Use

A survey involving 127 participants using CBG-predominant cannabis preparations revealed:

  • Conditions Treated : The most common conditions reported were anxiety (51.2%), chronic pain (40.9%), depression (33.1%), and insomnia (30.7%).
  • Efficacy Ratings : A significant majority rated their conditions as "very much improved" or "much improved" after using CBG products.
  • Adverse Effects : Only 44% reported no adverse events; common effects included dry mouth (16.5%) and sleepiness (15%) .

Table 1: Summary of Patient Reported Efficacy

ConditionPercentage Reporting Improvement
Anxiety80%
Chronic Pain73.9%
Depression78.3%
Insomnia73%

Blood Pressure Regulation

In a study assessing the effects of CBG on blood pressure in mice, acute administration resulted in significant reductions in mean blood pressure. The study indicated that this effect was likely mediated through alpha-2 adrenergic receptors .

Table 2: Blood Pressure Changes After CBG Administration

Dose (mg/kg)Mean Blood Pressure Change (mmHg)
Vehicle-12 ± 5
3.3-22 ± 2
10-28 ± 2

Propiedades

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXACEHWTBCFNSA-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701014168
Record name Cannabigerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701014168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25654-31-3, 2808-33-5
Record name Cannabigerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25654-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannabigerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025654313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabigerol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14734
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cannabigerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701014168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cannabigerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANNABIGEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1K406072N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cannabigerol
Reactant of Route 2
Reactant of Route 2
Cannabigerol
Reactant of Route 3
Reactant of Route 3
Cannabigerol
Reactant of Route 4
Reactant of Route 4
Cannabigerol
Reactant of Route 5
Reactant of Route 5
Cannabigerol
Reactant of Route 6
Cannabigerol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.